2-Methyl-6-propylbenzoyl chloride
Description
Chemical Identity and Properties
2-Methyl-6-propylbenzoyl chloride (CAS 535961-77-4) is a substituted benzoyl chloride derivative characterized by a benzoyl group (C₆H₅CO-) with a methyl (-CH₃) substituent at the 2-position and a propyl (-C₃H₇) group at the 6-position of the aromatic ring. It is a reactive acyl chloride, commonly used in organic synthesis for introducing the 2-methyl-6-propylbenzoyl moiety into target molecules via nucleophilic acyl substitution reactions. The compound is classified as hazardous under the UN GHS Revision 8, with risks including acute toxicity if inhaled and corrosive effects on skin and eyes .
Properties
CAS No. |
535961-75-2 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-methyl-6-propylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-3-5-9-7-4-6-8(2)10(9)11(12)13/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
MYQBVBNOJORERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC(=C1C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2-methyl-6-propylbenzoic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: On an industrial scale, the production of 2-methyl-6-propylbenzoyl chloride involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propylbenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the benzoyl chloride can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methyl-6-propylbenzoic acid
Reduction: 2-Methyl-6-propylbenzyl alcohol or amine derivatives
Substitution: Various substituted benzoyl chlorides or esters
Scientific Research Applications
2-Methyl-6-propylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-6-propylbenzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparative data for 2-methyl-6-propylbenzoyl chloride, a general comparison can be drawn with other substituted benzoyl chlorides based on structural and functional similarities. Below is a theoretical analysis of key properties and reactivity differences:
Table 1: Comparison of Substituted Benzoyl Chlorides
Key Observations :
- This could make it less reactive in certain coupling reactions .
- Electron-Donating vs. Withdrawing Groups : Unlike electron-withdrawing substituents (e.g., Cl in 2,6-dichlorobenzoyl chloride), the methyl and propyl groups in the target compound are electron-donating, which may reduce electrophilicity at the carbonyl carbon.
- Safety Profile : The compound’s acute inhalation toxicity distinguishes it from less volatile analogs like 4-methylbenzoyl chloride, which are safer to handle under standard conditions .
Research Findings and Limitations
However, the safety data sheet confirms its classification as a hazardous substance, emphasizing the need for specialized handling compared to simpler benzoyl chlorides .
Biological Activity
2-Methyl-6-propylbenzoyl chloride (CAS No. 535961-75-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 2-methyl-6-propylbenzoyl chloride |
| InChI Key | MYQBVBNOJORERI-UHFFFAOYSA-N |
Synthesis and Applications
Synthesis Methods :
2-Methyl-6-propylbenzoyl chloride is synthesized through Friedel-Crafts acylation, typically involving the reaction of 2-methyl-6-propylbenzoic acid with thionyl chloride (SOCl₂) in the presence of aluminum chloride (AlCl₃) as a catalyst. This process is performed under anhydrous conditions to prevent hydrolysis.
Applications :
- Organic Synthesis : It serves as a reagent in the preparation of pharmaceuticals and fine chemicals.
- Biochemical Studies : The compound is utilized to investigate enzyme mechanisms and metabolic pathways.
- Industrial Uses : It finds applications in producing polymers, resins, and other industrial chemicals.
The biological activity of 2-Methyl-6-propylbenzoyl chloride is largely attributed to its role as an acylating agent. It can interact with various enzymes and receptors, influencing biological processes through:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.
Ecotoxicological Study
A recent study simulated chemical spills of benzyl chloride in aquatic ecosystems, revealing that exposure concentrations significantly affected the survival and reproductive rates of various species such as Moina macrocopa and Glyptotendipes tokunagai. The findings highlighted the need for careful hazard assessment when dealing with these compounds in industrial contexts .
Human Health Assessment
A tier II assessment of benzoyl chlorides indicated potential health risks associated with inhalation exposure, including respiratory irritation and skin burns. Long-term exposure studies have shown inflammatory responses in laboratory animals, suggesting a need for caution in occupational settings involving these chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
